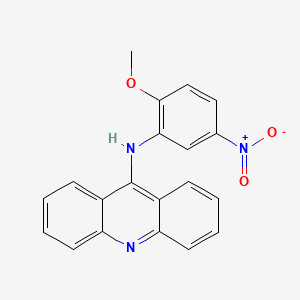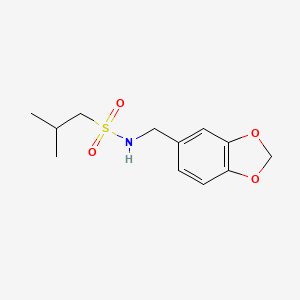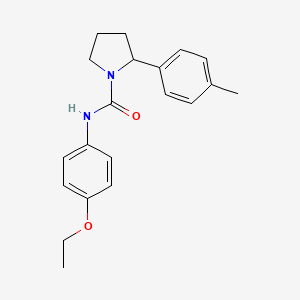![molecular formula C23H20N2O2 B6070962 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B6070962.png)
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide, also known as BMB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BMB belongs to the family of benzoxazole compounds and has shown promising results in various studies for its biological activities.
Wirkmechanismus
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide exerts its biological activities by targeting specific molecular pathways. In oncology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. In neurology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide acts as an antioxidant and anti-inflammatory agent, protecting neurons from oxidative stress and inflammation. In immunology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide modulates the activity of immune cells such as T cells and macrophages, regulating the immune response.
Biochemical and Physiological Effects:
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has been shown to have various biochemical and physiological effects in different systems. In oncology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide induces cell cycle arrest and apoptosis in cancer cells. In neurology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide protects neurons from oxidative stress and inflammation, preventing neuronal damage and death. In immunology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide modulates the activity of immune cells, regulating the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has several advantages for lab experiments, such as its synthetic accessibility, stability, and specificity towards molecular targets. However, some limitations include its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide. In oncology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide could be further investigated for its potential as a cancer therapy in combination with other chemotherapeutic agents. In neurology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide could be explored for its potential as a treatment for neurodegenerative diseases. In immunology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide could be studied for its potential as an immunomodulatory agent for the treatment of autoimmune diseases.
In conclusion, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a synthetic compound that has shown promising results in various scientific studies for its potential therapeutic applications. Its mechanism of action involves targeting specific molecular pathways, and it has been shown to have various biochemical and physiological effects. Although there are limitations for lab experiments, there are several future directions for the research and development of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide.
Synthesemethoden
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide can be synthesized through a multistep process involving the condensation of 5-ethyl-2-amino-1,3-benzoxazole with 4-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then coupled with 3-(2-aminoethyl)aniline to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and immunology. In oncology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has shown anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In neurology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has shown immunomodulatory effects by regulating the immune response.
Eigenschaften
IUPAC Name |
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-3-16-9-12-21-20(13-16)25-23(27-21)18-5-4-6-19(14-18)24-22(26)17-10-7-15(2)8-11-17/h4-14H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWXJNWIBHEMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B6070920.png)
![4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B6070923.png)
![2-(3,4-dimethylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6070943.png)

![N-1-adamantyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6070947.png)
![7-[(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6070949.png)
![7-hydroxy-N'-(2-hydroxybenzylidene)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B6070953.png)
![7-benzyl-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6070956.png)
![4-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6070967.png)
![N-[(2,2,4,6-tetramethyl-1(2H)-quinolinyl)carbonothioyl]benzamide](/img/structure/B6070972.png)
![1-[5-(2-naphthyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6070980.png)
![[3-(3-chlorobenzyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B6070983.png)